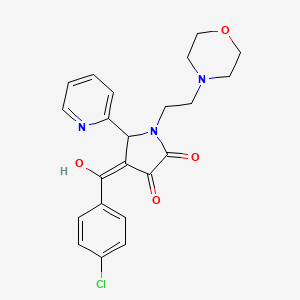

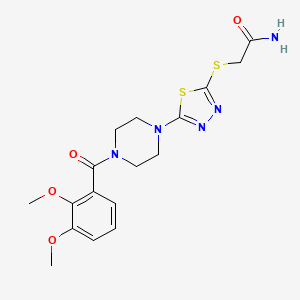

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

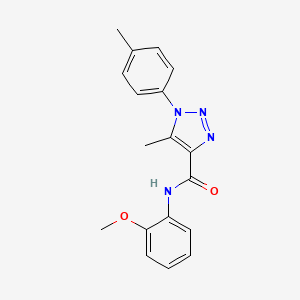

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the thiadiazole family of compounds and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research. In

Applications De Recherche Scientifique

Anticancer Activity

One area of research focuses on the synthesis of related compounds for potential anticancer applications. For example, a study on the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. This study emphasizes the significance of thiadiazole scaffold and benzamide groups in exhibiting potential anticancer properties (Tiwari et al., 2017).

Antimicrobial and Antipathogenic Properties

Research on the antimicrobial and antipathogenic properties of derivatives is also noteworthy. A study synthesizing 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives as antimicrobial agents indicates moderate activity against pathogenic bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Solvent Effects on Molecular Properties

The impact of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group has been studied, demonstrating the significance of solvent and temperature in influencing the keto/enol equilibrium, which is crucial for understanding the behavior of these compounds in various environments (Matwijczuk et al., 2017).

Synthesis and Characterization

The synthesis and characterization of these compounds provide foundational knowledge for further exploration of their applications. A study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides explores new synthetic pathways, contributing to the development of compounds with potential antiviral activities (Chen et al., 2010).

Material Science Applications

In material science, the incorporation of benzothiadiazole derivatives in semiconducting polymers for applications in organic electronics, such as solar cells and transistors, illustrates the versatility of these compounds. A study on benzo[d][1,2,3]thiadiazole derivatives in semiconducting polymers highlights their importance in enhancing the performance of optoelectronic devices (Chen et al., 2016).

Propriétés

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKLHDQGIFYTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2669428.png)

![N-[2-(5-Acetamido-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2669429.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669435.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)